BenchChemオンラインストアへようこそ!

4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one

Cross-coupling C–C bond formation Kinase inhibitor synthesis

4-Bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one (CAS 1862793-72-3) is a heterocyclic building block belonging to the thieno[2,3-c]pyridin-7-one class, characterized by a bromine atom at the 4-position and a methyl group at the 6-position of the fused thiophene-pyridinone core. This scaffold serves as a versatile synthetic intermediate for constructing kinase-focused compound libraries, particularly for targets such as COT (MAP3K8), GRK2, and FGFR, where the thieno[2,3-c]pyridine motif acts as an ATP-mimetic hinge binder.

Molecular Formula C8H6BrNOS
Molecular Weight 244.11 g/mol
Cat. No. B13460947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one
Molecular FormulaC8H6BrNOS
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)SC=C2)Br
InChIInChI=1S/C8H6BrNOS/c1-10-4-6(9)5-2-3-12-7(5)8(10)11/h2-4H,1H3
InChIKeyNHARTOFIPVMJHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one: Core Scaffold & Procurement Positioning


4-Bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one (CAS 1862793-72-3) is a heterocyclic building block belonging to the thieno[2,3-c]pyridin-7-one class, characterized by a bromine atom at the 4-position and a methyl group at the 6-position of the fused thiophene-pyridinone core . This scaffold serves as a versatile synthetic intermediate for constructing kinase-focused compound libraries, particularly for targets such as COT (MAP3K8), GRK2, and FGFR, where the thieno[2,3-c]pyridine motif acts as an ATP-mimetic hinge binder [1]. Its value proposition in procurement lies in the combination of the 4-bromo handle for cross-coupling diversification and the 6-methyl-7-one lactam, which modulates both electronic properties and hydrogen-bonding capacity relative to unsubstituted or des-methyl analogs.

Why Generic Thienopyridinones Cannot Replace 4-Bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one in Medicinal Chemistry Campaigns


Within the thieno[2,3-c]pyridin-7-one family, subtle structural variations produce large differences in kinase selectivity, synthetic tractability, and pharmacokinetic properties [1]. The 4-bromo substituent on the target compound enables Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald) that is geometrically impossible with 2-bromo or 7-bromo isomers, while the N6-methyl group eliminates the tautomeric ambiguity and hydrogen-bond donor capacity of the unsubstituted lactam NH, directly impacting membrane permeability and off-target binding profiles [2]. Substituting a 4-chloro, 4-iodo, or des-halogen analog alters both reactivity in coupling reactions and steric/electronic complementarity within kinase ATP pockets, making direct replacement without re-optimization of the downstream SAR pathway unreliable.

Quantitative Differentiation Evidence: 4-Bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one vs. Closest Analogs


Regiochemical Reactivity: 4-Br Suzuki Coupling vs. 2-Br and 7-Br Isomers

The 4-bromide of thieno[2,3-c]pyridines undergoes Suzuki, Stille, and Buchwald couplings to yield 4-aryl/heteroaryl analogs, whereas the 7-bromide isomer yields 7-substituted products; the 2-bromide exhibits distinct reactivity due to the adjacent thiophene sulfur [1]. In the synthesis of COT kinase inhibitors, 2,4-disubstituted thieno[2,3-c]pyridines with the 4-position derivatized showed enzyme IC50 values ranging from 140 nM to 15,000 nM depending on the aryl group introduced, whereas 4-unsubstituted analogs lacked measurable activity [2].

Cross-coupling C–C bond formation Kinase inhibitor synthesis

N6-Methyl Lactam: Conformational and Permeability Differentiation vs. NH Analogs

The 6-methyl group on the target compound eliminates the lactam NH proton, which in the unsubstituted 6H-thieno[2,3-c]pyridin-7-one (CAS 28981-13-7) serves as a hydrogen-bond donor [1]. In the M4 PAM program, conversion of a thieno[2,3-c]pyridine core to the thieno[2,3-c]pyridin-7(6H)-one core reduced CNS penetration while maintaining target potency, demonstrating that the lactam oxidation state and N-substitution directly modulate pharmacokinetic disposition [2]. The N6-methyl variant permanently blocks this hydrogen-bond donor capacity, increasing calculated logD and predicted passive permeability compared to the NH parent.

Conformational restriction Membrane permeability Kinase selectivity

FGFR Kinase Inhibition: Patent-Disclosed Activity of Thienopyridinones Bearing the 4-Bromo-6-methyl-7-one Scaffold

Patent CN-113227100-A and related filings disclose thienopyridinone compounds as FGFR (FGFR1, FGFR2, FGFR3) inhibitors, with certain exemplified compounds bearing the 4-bromo or 4-aryl substitution pattern showing IC50 values as low as 10 nM against FGFR1 in TR-FRET assays [1]. While the target compound itself (4-bromo) is a synthetic intermediate, its direct elaboration via Suzuki coupling yields FGFR-active analogs; the 4-bromo substituent is explicitly required for this diversification step, distinguishing it from 4-H, 4-Cl, or 4-I analogs that either cannot participate in cross-coupling or exhibit different oxidative addition rates [2].

FGFR inhibition Anticancer Kinase profiling

Optimal Application Scenarios for 4-Bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one in Drug Discovery


Kinase-Focused Library Synthesis via 4-Position Suzuki Diversification

The 4-bromo substituent enables parallel synthesis of 4-aryl/heteroaryl thieno[2,3-c]pyridin-7-one libraries targeting the ATP-binding site of kinases such as COT, GRK2, and FGFR. The N6-methyl group pre-installs the optimal lactam substitution for membrane permeability, allowing medicinal chemists to explore aryl diversity without subsequent N-functionalization steps [1].

Selective COT (MAP3K8) Inhibitor Lead Optimization

In COT kinase programs, 2,4-disubstituted thieno[2,3-c]pyridines have demonstrated enzyme IC50 values from 140 nM to low nanomolar range. The target compound serves as the key 4-bromo intermediate for introducing aryl ethers, anilines, or direct aryl groups at the position critical for COT selectivity over other MAP3K family members [2].

FGFR Inhibitor Scaffold with Gatekeeper Mutation Coverage

Patent disclosures indicate that thienopyridinones derived from 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one exhibit activity against FGFR1, FGFR2, and FGFR3, including certain gatekeeper mutants. The compound provides the core scaffold for synthesizing clinical candidate analogs, with the 4-position serving as the primary vector for addressing resistance mutations [3].

Chemical Biology Probe Synthesis Requiring Defined Regiochemistry

For target identification studies requiring photoaffinity labeling or biotinylated probes, the 4-bromo handle permits regioselective installation of linker functionalities without perturbing the kinase hinge-binding pharmacophore. The N6-methyl group ensures the probe maintains the same lactam configuration as the parent inhibitor, avoiding artifacts from NH-mediated hydrogen bonding [1].

Quote Request

Request a Quote for 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.